(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves several steps:
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Formation of the Furan-2-yl Acrylate Intermediate
Reagents: Furan-2-carboxaldehyde, acrylonitrile, base (e.g., sodium hydroxide).
Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol.
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Synthesis of the Piperidin-4-yl Methyl Intermediate
Reagents: Piperidine, formaldehyde, reducing agent (e.g., sodium borohydride).
Conditions: The reaction is conducted at room temperature in a solvent like methanol.
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Coupling Reaction
Reagents: The furan-2-yl acrylate intermediate, the piperidin-4-yl methyl intermediate, thiophene-2-carboxylic acid, coupling agent (e.g., EDCI or DCC).
Conditions: The reaction is performed in an inert atmosphere (e.g., nitrogen) at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the furan and thiophene rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents at low temperatures.
Products: Reduced forms of the acrylate and carboxamide groups.
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Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies with the type of substitution (e.g., nucleophilic substitution might require basic conditions).
Products: Substituted derivatives at the furan, piperidine, or thiophene moieties.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Potential ligand in catalytic systems due to its multiple functional groups.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Therapeutic Agents: Potential candidate for developing new therapeutic agents targeting specific pathways.
Industry
Materials Science: Used in the synthesis of novel materials with unique electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a benzamide group instead of a thiophene carboxamide.
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Functional Group Diversity: The presence of furan, piperidine, and thiophene rings provides a unique combination of electronic and steric properties.
Versatility in Reactions: Capable of undergoing a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Its unique structure allows for diverse applications in medicinal chemistry, materials science, and industrial chemistry.
This compound’s unique combination of functional groups and its versatility in chemical reactions make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(6-5-15-3-1-11-23-15)20-9-7-14(8-10-20)13-19-18(22)16-4-2-12-24-16/h1-6,11-12,14H,7-10,13H2,(H,19,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFYEWWUGSLAJR-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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